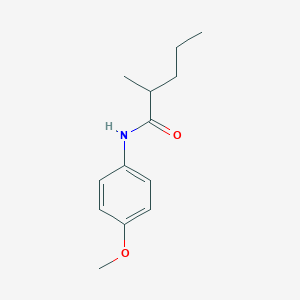

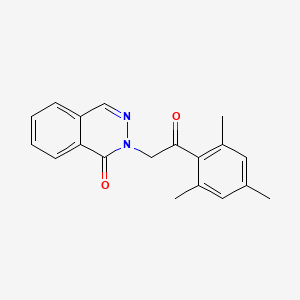

![molecular formula C20H21NO3 B4982177 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B4982177.png)

3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that acts as a neurotransmitter and neuromodulator in the central nervous system (CNS) and peripheral tissues. Adenosine receptors are widely distributed in the brain and play a critical role in regulating neuronal activity, neurotransmitter release, and synaptic plasticity. Adenosine A1 receptor antagonists have been extensively studied for their potential therapeutic applications in various CNS disorders, including Parkinson's disease, Alzheimer's disease, depression, anxiety, and pain.

Mechanism of Action

3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one acts as a competitive antagonist of the adenosine A1 receptor, binding to the receptor with high affinity and blocking the binding of adenosine. Adenosine A1 receptors are coupled to Gi/o proteins, which inhibit adenylate cyclase and reduce cAMP levels, leading to decreased protein kinase A (PKA) activity and reduced phosphorylation of downstream targets. This compound blocks the inhibitory effects of adenosine on cAMP/PKA signaling, leading to increased PKA activity and enhanced neurotransmitter release.

Biochemical and Physiological Effects:

This compound has been shown to have a wide range of biochemical and physiological effects, depending on the tissue and organ studied. In the CNS, this compound has been shown to enhance cognitive function, including learning, memory, and attention, by increasing neuronal activity and neurotransmitter release. This compound has also been shown to have analgesic effects in animal models of pain, by blocking the inhibitory effects of adenosine on pain transmission. In the cardiovascular system, this compound has been shown to cause vasodilation, hypotension, and bradycardia, by blocking the vasodilatory and negative chronotropic effects of adenosine.

Advantages and Limitations for Lab Experiments

3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has several advantages as a research tool, including its high selectivity and potency for the adenosine A1 receptor, its ability to cross the blood-brain barrier, and its availability from commercial sources. However, this compound has several limitations, including its relatively low solubility in water, its potential for non-specific binding to other receptors or proteins, and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one and adenosine A1 receptors, including:

1. Development of more selective and potent adenosine A1 receptor antagonists for therapeutic applications in CNS disorders.

2. Investigation of the role of adenosine A1 receptors in the regulation of synaptic plasticity and neuronal development.

3. Identification of downstream targets of adenosine A1 receptors and their role in mediating the physiological and pharmacological effects of adenosine.

4. Development of novel imaging techniques for visualizing adenosine A1 receptors in vivo and monitoring their activity in real-time.

5. Investigation of the potential interactions between adenosine A1 receptors and other neurotransmitter systems, such as dopamine, serotonin, and glutamate, in the regulation of behavior and cognition.

Synthesis Methods

3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one can be synthesized by several methods, including condensation of 3-(dimethylamino)propylamine with 2-acetylphenol, followed by cyclization with formaldehyde and acid-catalyzed dehydration. Alternatively, this compound can be prepared by coupling of 3-(dimethylamino)propylamine with 2-hydroxy-4,6-dichloro-1,3,5-triazine, followed by reaction with 2-acetylphenol and acidic workup. The purity and yield of this compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has been widely used as a research tool to investigate the physiological and pharmacological roles of adenosine A1 receptors in various tissues and organs. This compound has been shown to selectively block the inhibitory effects of adenosine on neurotransmitter release in the CNS, leading to increased neuronal activity and enhanced cognitive function. This compound has also been used to study the cardiovascular effects of adenosine, including vasodilation, hypotension, and bradycardia. In addition, this compound has been used to investigate the role of adenosine A1 receptors in the regulation of sleep-wake cycle, pain perception, and thermoregulation.

Properties

IUPAC Name |

3-[3-(dimethylamino)propoxy]-2-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-21(2)13-8-14-23-20-18(22)16-11-6-7-12-17(16)24-19(20)15-9-4-3-5-10-15/h3-7,9-12H,8,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKJBFQSTUVZCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

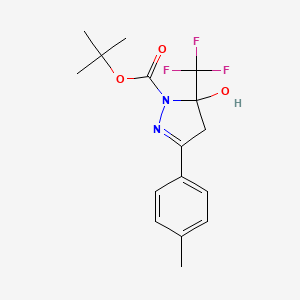

![N-(3-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4982100.png)

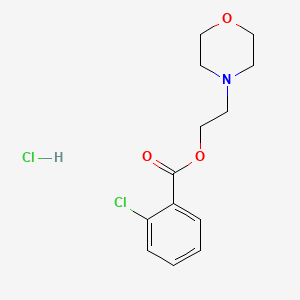

![4-{6-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-3-pyridazinyl}morpholine](/img/structure/B4982120.png)

![2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol](/img/structure/B4982123.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B4982132.png)

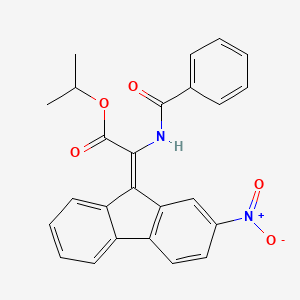

![ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4982150.png)

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982154.png)

![1-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B4982157.png)

![4-methyl-N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine hydrobromide](/img/structure/B4982188.png)

![4-[5-(4-fluorophenoxy)pentyl]morpholine](/img/structure/B4982207.png)